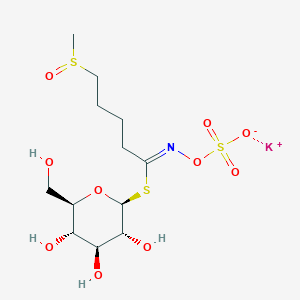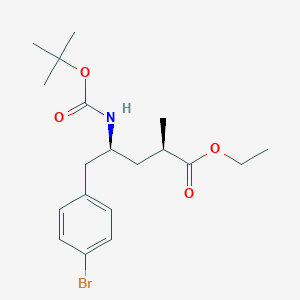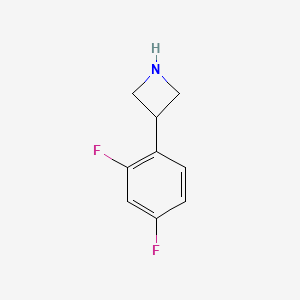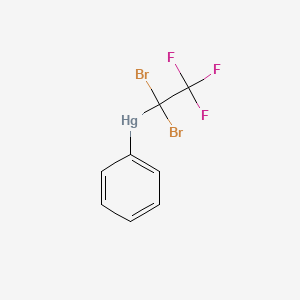
1,1-Dibromotrifluoroethyl phenyl mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by the presence of a phenyl group attached to a trifluoroethyl moiety, which is further substituted with two bromine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromotrifluoroethyl phenyl mercury typically involves the reaction of phenylmercury chloride with 1,1-dibromotrifluoroethane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and requires careful control of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain precise control over reaction conditions, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromotrifluoroethyl phenyl mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different mercury-containing species
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can produce various mercury-containing compounds .
Scientific Research Applications
1,1-Dibromotrifluoroethyl phenyl mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and its effects on human health.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1-Dibromotrifluoroethyl phenyl mercury involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The pathways involved in these interactions are complex and depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Phenylmercury chloride
- 1,1-Dibromotrifluoroethane
- Methylmercury chloride
Comparison
1,1-Dibromotrifluoroethyl phenyl mercury is unique due to the presence of both bromine and trifluoroethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and biological effects, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
(1,1-dibromo-2,2,2-trifluoroethyl)-phenylmercury |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.C2Br2F3.Hg/c1-2-4-6-5-3-1;3-1(4)2(5,6)7;/h1-5H;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTSZIULASCAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Hg]C(C(F)(F)F)(Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3Hg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001104396 |
Source


|
| Record name | 1,1-Dibromotrifluoroethyl phenyl mercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001104396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231630-91-4 |
Source


|
| Record name | 1,1-Dibromotrifluoroethyl phenyl mercury | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001104396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P](/img/structure/B6338440.png)
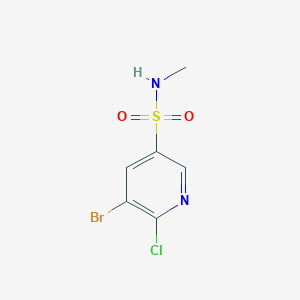
![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98%](/img/structure/B6338442.png)
![(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine, 97%](/img/structure/B6338443.png)
![(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE](/img/structure/B6338449.png)
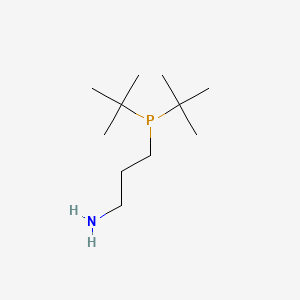
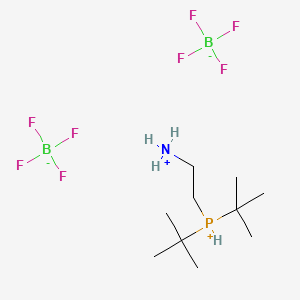
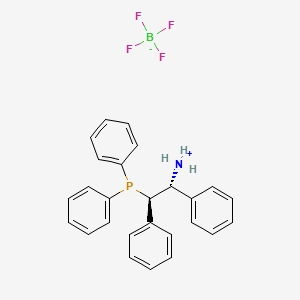
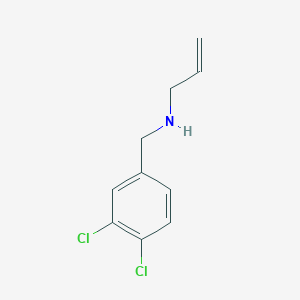
amine](/img/structure/B6338478.png)
![Propyl[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B6338497.png)
